molecular formula C14H17ClN2O2 B5298413 N-(4-chlorobenzoyl)azepane-1-carboxamide

N-(4-chlorobenzoyl)azepane-1-carboxamide

Cat. No.: B5298413
M. Wt: 280.75 g/mol
InChI Key: PLEITRINJGLMFU-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzoyl)azepane-1-carboxamide is a carboxamide derivative featuring a seven-membered azepane ring (one nitrogen atom) conjugated with a 4-chlorobenzoyl group. Carboxamides are pivotal intermediates in organic synthesis and pharmaceutical research due to their versatility in forming hydrogen bonds and modulating physicochemical properties .

Properties

IUPAC Name

N-(4-chlorobenzoyl)azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2/c15-12-7-5-11(6-8-12)13(18)16-14(19)17-9-3-1-2-4-10-17/h5-8H,1-4,9-10H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEITRINJGLMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49826491
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzoyl)azepane-1-carboxamide can be achieved through several methods. One practical methodology involves the use of Pd/LA-catalyzed decarboxylation, which enables the exclusive [5 + 2] annulation toward N-aryl azepanes . This reaction proceeds smoothly under mild conditions with ample reaction scope and CO2 as the byproduct. The resulting products can be easily converted into a range of highly functionalized azepanes.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and chemical industries.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzoyl)azepane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted azepane derivatives.

Scientific Research Applications

N-(4-chlorobenzoyl)azepane-1-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-chlorobenzoyl)azepane-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, as an opioid analgesic, it binds to opioid receptors in the central nervous system, leading to analgesia, sedation, and other effects . The exact molecular pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Variations in Heterocyclic Rings

Azepane vs. Piperazine Derivatives
  • N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ():

    • Ring Structure : Six-membered piperazine (two nitrogen atoms) in a chair conformation.
    • Substituents : 4-Chlorophenyl and ethyl groups.
    • Properties : The chair conformation of the piperazine ring enhances conformational stability, while the ethyl group may increase lipophilicity compared to unsubstituted analogs .
  • N-(4-Chlorobenzoyl)azepane-1-carboxamide: Ring Structure: Seven-membered azepane (one nitrogen atom). Substituents: 4-Chlorobenzoyl group.
Azepane vs. Diazepane Derivatives
  • N-(4-Chlorophenyl)-1-4-diazepane-1-carboxamide hydrochloride ():
    • Ring Structure : Seven-membered diazepane (two nitrogen atoms).
    • Substituents : 4-Chlorophenyl group; exists as a hydrochloride salt.
    • Properties : Molecular weight 290.19; hydrochloride salt improves aqueous solubility. The dual nitrogen atoms in diazepane could alter protonation states under physiological conditions .

Substituent Effects on Physicochemical Properties

Chlorinated Aromatic Groups
  • 4-Chlorophenyl () : Lacks the carbonyl group, reducing polarity but maintaining halogen-mediated hydrophobic interactions.
Amino Acid-Conjugated Analogs ():
  • N-[N-(4-Chlorobenzoyl)-L-tyrosyl]-L-phenylalanol and derivatives (e.g., O-methyl, O-ethyl): Structural Features: Tyrosine and phenylalanine backbones with variable O-alkylation (methyl, ethyl, propyl). Implications: O-alkyl groups increase lipophilicity and may enhance membrane permeability. For example, O-methyl derivatives typically exhibit higher metabolic stability than O-ethyl analogs .

Data Table: Key Structural and Molecular Parameters

Compound Name Molecular Formula Molecular Weight Ring Type Substituents Notable Properties
This compound C₁₄H₁₇ClN₂O₂ 292.75 Azepane 4-Chlorobenzoyl Flexible ring; high H-bond potential
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide C₁₃H₁₈ClN₃O 283.76 Piperazine 4-Chlorophenyl, ethyl Chair conformation; moderate lipophilicity
N-(4-Chlorophenyl)-1-4-diazepane-1-carboxamide hydrochloride C₁₂H₁₇Cl₂N₃O 290.19 Diazepane 4-Chlorophenyl, HCl salt Enhanced solubility; dual N atoms
N-[N-(4-Chlorobenzoyl)-O-methyl-L-tyrosyl]-L-phenylalanol C₂₇H₂₈ClN₃O₅ 522.98 N/A 4-Chlorobenzoyl, O-methyltyrosine High lipophilicity; metabolic stability

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